(2R,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid
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Overview
Description
(2R,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.303. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Crystal Structure and Stereoselectivity :The research conducted by Jagtap et al. (2016) on the synthesis of 2-aryl-thiazolidine-4-carboxylic acids illustrates the utility of related tert-butoxycarbonyl derivatives in nucleophilic addition reactions. This study not only explores the crystal structure and computational studies of the synthesized compounds but also delves into the stereoselectivity aspects of the synthesis, offering insights into the mechanistic pathways facilitated by tert-butoxycarbonyl protection (Jagtap, R. M., Rizvi, M., Dangat, Yuvraj B., & Pardeshi, S., 2016).
Antibacterial Activities :Song et al. (2015) explored the synthesis, characterization, and antibacterial activities of N-tert-butoxycarbonyl-thiazolidine carboxylic acid, demonstrating the potential biomedical applications of compounds with tert-butoxycarbonyl protection. Their findings highlighted the dynamic kinetic resolution and antibacterial efficacy of these derivatives, showcasing the relevance of such compounds in the development of antibacterial agents (Song, Zhong-Cheng, Ma, Gaofeng, & Zhu, Hailiang, 2015).
Mechanistic Insights and Method Development
Reaction Mechanisms and Synthesis :Bartoli et al. (2007) provided a comprehensive study on the reaction of dicarbonates with carboxylic acids, catalyzed by weak Lewis acids. This research underscores the importance of tert-butyl alcohol and tert-butoxycarbonyl intermediates in synthesizing esters and anhydrides, contributing to our understanding of reaction mechanisms and offering a clean synthesis approach for these compounds (Bartoli, G., Bosco, M., Carlone, A., Dalpozzo, R., Marcantoni, E., Melchiorre, P., & Sambri, L., 2007).
Novel Chiral Auxiliaries
Chiral Auxiliary Applications :Studer, Hintermann, and Seebach (1995) discussed the synthesis and applications of a new chiral auxiliary, highlighting the pivotal role of tert-butyl-based compounds in asymmetric synthesis. Their work presents a foundational approach to utilizing tert-butoxycarbonyl-protected compounds as chiral auxiliaries, enhancing the efficiency and stereoselectivity of synthetic processes (Studer, A., Hintermann, T., & Seebach, D., 1995).
Mechanism of Action
Target of Action
The compound “(2R,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid” is a derivative of pyrrolidine, which is a basic nitrogenous compound and forms part of many biologically active compounds. Pyrrolidine derivatives often interact with various enzymes and receptors in the body .
Mode of Action
The tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amines from unwanted reactions . The Boc group can be removed under acidic conditions .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives are often involved in a wide range of biological processes .
Pharmacokinetics
The boc group can affect the solubility and permeability of the compound, which could influence its absorption and distribution .
Result of Action
Pyrrolidine derivatives can have a wide range of effects depending on their specific structure and the targets they interact with .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. The Boc group, for example, can be removed under acidic conditions .
Future Directions
Properties
IUPAC Name |
(2R,4R)-4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-8-6-9(10(14)15)13(7-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFBERMUUFOGBV-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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